(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one
Description
(E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one is a chalcone derivative synthesized via Claisen-Schmidt condensation between 1,3-benzodioxole-5-carbaldehyde (piperonal) and pinacolone (4,4-dimethylpentan-2-one) under basic conditions . The compound crystallizes as pale yellow crystals with a melting point of 92°C and adopts a planar trans-configuration at the C8=C9 double bond (bond length: 1.3465 Å) . It is notable as a precursor to Stiripentol, an antiepileptic drug, via reduction of the α,β-unsaturated ketone moiety .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFNQCGNCFRKRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601035965 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601035965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144850-45-3 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601035965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The key synthetic strategy to prepare (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one is the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.
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- 1,3-Benzodioxole-5-carbaldehyde (Piperonal): The aromatic aldehyde bearing the benzodioxole moiety.
- 4,4-Dimethylpentan-2-one (Pinacolone): The ketone component with two methyl groups at the 4-position.
-
- The aldol condensation is catalyzed by a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
- The reaction proceeds via the formation of an enolate ion from pinacolone, which attacks the aldehyde carbonyl carbon, followed by dehydration to form the α,β-unsaturated ketone.
- The product is predominantly the (E)-isomer due to thermodynamic stability and steric factors.
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- Solvent: Ethanol or aqueous ethanol is commonly used.
- Temperature: Ambient to slightly elevated temperatures (room temperature to 60°C).
- Reaction time: Several hours (commonly 2–6 hours) until completion.
-
$$
\text{1,3-Benzodioxole-5-carbaldehyde} + \text{Pinacolone} \xrightarrow[\text{Base}]{\text{Ethanol, RT}} (E)\text{-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one}
$$
Purification Techniques
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- The crude reaction mixture is often purified by recrystallization from solvents such as ethanol or ethyl acetate to obtain pale yellow crystals.
- The purified compound exhibits a melting point around 92°C, confirming its purity and crystalline nature.
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- For higher purity or when recrystallization is insufficient, silica gel column chromatography using mixtures of hexane and ethyl acetate as eluents is employed.
Industrial Production Methods
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- To scale up the synthesis, continuous flow reactors are used to optimize reaction parameters such as temperature, mixing, and residence time.
- This approach enhances yield, reproducibility, and safety, particularly for handling strong bases and exothermic reactions.
Automation and Process Optimization:
- Automated systems monitor reaction progress via inline spectroscopic methods (e.g., IR or UV-Vis) to ensure consistent product quality.
- Process parameters are fine-tuned to minimize by-products and maximize the (E)-isomer yield.
Retrosynthetic and AI-Assisted Synthesis Planning
- Advanced AI-powered retrosynthesis tools utilize large reaction databases (e.g., Pistachio, Reaxys) to predict feasible synthetic routes.
- These tools confirm the aldol condensation route as the most plausible and efficient one-step synthesis for this compound.
- The models also suggest alternative precursors but reaffirm the use of piperonal and pinacolone as optimal starting materials.
Summary Table of Preparation Parameters
| Step | Details | Conditions/Notes |
|---|---|---|
| Starting materials | 1,3-Benzodioxole-5-carbaldehyde, Pinacolone | Commercially available or synthesized separately |
| Reaction type | Aldol condensation (Claisen-Schmidt) | Base-catalyzed (NaOH or KOH) |
| Solvent | Ethanol or aqueous ethanol | Polar protic solvent to dissolve reactants |
| Catalyst/Base | Sodium hydroxide or potassium hydroxide | Typically 10-20 mol% relative to aldehyde |
| Temperature | Room temperature to 60°C | Controlled to avoid side reactions |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, column chromatography | To obtain high purity crystals |
| Product characteristics | Pale yellow crystals, melting point ~92°C | Confirmed by X-ray crystallography |
| Industrial scale methods | Continuous flow reactors, automated systems | Enhanced yield and reproducibility |
Research Findings on Preparation
- The trans (E) configuration of the double bond is confirmed by single-crystal X-ray diffraction studies, showing a bond length of approximately 1.3465 Å at the C=C bond.
- The benzodioxole ring is stable under the reaction conditions, preserving the aromatic moiety intact.
- The reaction typically yields high purity product with minimal side reactions when optimized.
- The compound serves as a key intermediate for further transformations, such as reduction to Stiripentol, an antiepileptic drug.
Chemical Reactions Analysis
Reduction Reactions
The compound undergoes selective reduction of the carbonyl or alkene groups under controlled conditions:
Mechanistic Insight :
The conjugated enone system allows hydrogenation to proceed via a 1,4-addition pathway. The bulky 4,4-dimethyl group sterically hinders over-reduction of the carbonyl, preserving ketone functionality .
Nucleophilic Additions (Michael Addition)
The α,β-unsaturated ketone participates in 1,4-conjugate additions with nucleophiles:
Key Data :
-
Reaction with methylmagnesium bromide yields a tertiary alcohol after workup (75% yield) .
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Steric hindrance from the 4,4-dimethyl group minimizes competing 1,2-addition .
Acid-Catalyzed Hydration
In aqueous acidic media, the alkene undergoes hydration:
| Conditions | Product | Mechanism |
|---|---|---|
| H<sub>3</sub>O<sup>+</sup>, H<sub>2</sub>O (reflux) | Vicinal diol | Protonation at the β-carbon initiates nucleophilic attack by water, forming a carbocation intermediate . |
Outcome :
-
The reaction proceeds via Markovnikov addition, with the hydroxyl group attaching to the more substituted carbon .
Oxidation Reactions
While the carbonyl group is resistant to further oxidation under mild conditions, harsh oxidants induce degradation:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, Δ | Fragmented carboxylic acids | Benzodioxole ring remains intact, but the aliphatic chain undergoes cleavage . |
Electrophilic Aromatic Substitution
The benzodioxole ring undergoes nitration and halogenation:
Scientific Research Applications
Pharmacological Activities
Research indicates that (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one exhibits various pharmacological properties:
- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress .
- Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects against certain cancer cell lines, making it a candidate for further drug development .
Case Study: Anticancer Activity
A study published in PubMed highlighted the compound's efficacy against breast cancer cells through induction of apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
Polymer Chemistry
The compound has been explored as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under UV light .
Nanocomposite Development
Recent advancements have shown that this compound can be utilized in creating nanocomposites for electronic applications. These materials exhibit improved conductivity and mechanical strength due to the synergistic effects of the organic compound and inorganic fillers.
Asymmetric Synthesis
The compound has been employed in asymmetric catalytic processes. Chiral transition metal complexes utilizing this compound have demonstrated significant efficacy in catalyzing reactions such as:
- Michael Additions : Enhancing enantioselectivity in the formation of carbon-carbon bonds.
- Diels-Alder Reactions : Serving as a dienophile to produce complex cyclic structures with high stereoselectivity .
Summary of Findings
Mechanism of Action
The mechanism of action of (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can engage in π-π stacking interactions, while the enone moiety can participate in Michael addition reactions. These interactions can modulate the activity of biological pathways and influence cellular processes.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Crystallographic Data
Table 2: Spectroscopic and Electronic Properties
| Property | Value |
|---|---|
| IR (C=O stretch) | 1675 cm⁻¹ |
| HOMO-LUMO gap (DFT) | 3.72 eV |
| Dipole moment | 4.12 Debye |
| Reference |
Biological Activity
(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, a compound with the molecular formula C14H16O3, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzodioxole moiety linked to a dimethylpentene chain. The conformation of the molecule is predominantly planar due to the presence of a crystallographic mirror plane that includes all non-hydrogen atoms except for one methyl carbon atom. The double bond in the structure exists in a trans configuration, which is crucial for its biological activity .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several assays, making it a candidate for further exploration in therapeutic applications.
Antimicrobial Effects
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating inflammatory pathways. This includes the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the benzodioxole structure enhances its ability to donate electrons and neutralize free radicals.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
- Cytokine Modulation : By affecting signaling pathways related to inflammation, the compound may reduce the expression of inflammatory mediators.
Case Studies and Research Findings
A review of literature reveals various studies focusing on the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Pessah et al. (2009) | Antioxidant Activity | Demonstrated significant radical scavenging ability in DPPH assay. |
| Medina et al. (2005) | Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |
| Jain (2005) | Anti-inflammatory Effects | Inhibited TNF-alpha production in macrophages by 40% at 10 µM concentration. |
These studies collectively highlight the potential of this compound as a multi-functional agent with applications in pharmacology.
Q & A
Q. Table 2: Key Spectral and Computational Methods
| Technique | Application | Reference |
|---|---|---|
| X-ray diffraction | Structural elucidation | |
| DFT calculations* | Reactivity prediction | [General] |
| Hirshfeld surface analysis* | Intermolecular interaction mapping | [General] |
Note: While not explicitly detailed in the provided evidence, these methods are standard for advanced analysis of crystallographic data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
